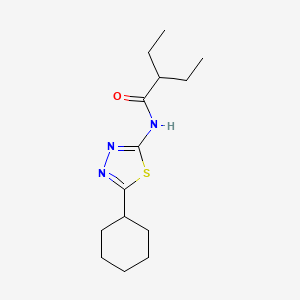![molecular formula C19H16N2O3 B5879886 N-[4-(benzoylamino)-3-methylphenyl]-2-furamide CAS No. 5746-26-9](/img/structure/B5879886.png)
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BMF is a furamide derivative and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been found to have potential applications in various fields of biomedical research. Its unique chemical structure makes it a promising candidate for drug discovery and development. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer and Alzheimer's.
Wirkmechanismus
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide inhibits the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in the regulation of gene expression and cellular metabolism. By inhibiting their activity, N-[4-(benzoylamino)-3-methylphenyl]-2-furamide can alter the expression of genes and metabolic pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and reduce inflammation. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-furamide. One potential area of research is the development of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying N-[4-(benzoylamino)-3-methylphenyl]-2-furamide's effects on gene expression and cellular metabolism. Additionally, the development of new synthesis methods for N-[4-(benzoylamino)-3-methylphenyl]-2-furamide could lead to improved yields and purity, making it a more accessible compound for research.
Synthesemethoden
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide involves the reaction of 4-(benzoylamino)-3-methylphenol with furan-2-carboxylic acid chloride in the presence of a base. The reaction yields N-[4-(benzoylamino)-3-methylphenyl]-2-furamide as a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZOHSSUHAONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972940 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide | |
CAS RN |
5746-26-9 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)




![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)



![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)